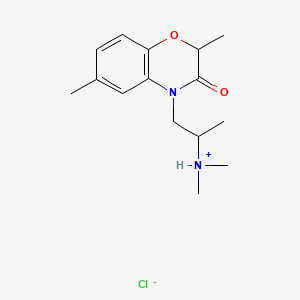
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride is a synthetic organic compound It is characterized by its complex molecular structure, which includes a benzoxazinone core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzoxazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazinone ring.
Introduction of Dimethyl Groups: Methylation reactions are carried out to introduce the dimethyl groups at the 2 and 6 positions of the benzoxazinone ring.
Attachment of the Dimethylamino Propyl Group: This step involves the reaction of the intermediate compound with a dimethylamino propyl reagent under specific conditions to attach the dimethylamino propyl group at the 4 position.
Formation of the Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzoxazinone core.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may result in the formation of amine derivatives.
科学的研究の応用
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4H-1,4-Benzoxazin-3-one: The parent compound without the additional functional groups.
2,3-Dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-benzoxazinone: A similar compound with slight variations in the functional groups.
Uniqueness
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
57462-85-8 |
|---|---|
分子式 |
C15H23ClN2O2 |
分子量 |
298.81 g/mol |
IUPAC名 |
1-(2,6-dimethyl-3-oxo-1,4-benzoxazin-4-yl)propan-2-yl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-10-6-7-14-13(8-10)17(9-11(2)16(4)5)15(18)12(3)19-14;/h6-8,11-12H,9H2,1-5H3;1H |
InChIキー |
GJDMTPFVCPFMQA-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)C)CC(C)[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















